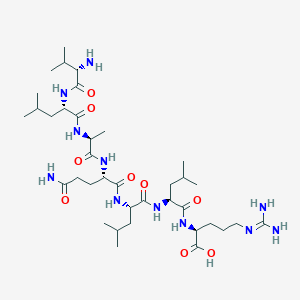

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH

Description

Properties

CAS No. |

249620-10-8 |

|---|---|

Molecular Formula |

C37H69N11O9 |

Molecular Weight |

812.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C37H69N11O9/c1-18(2)15-25(48-35(55)29(39)21(7)8)32(52)43-22(9)30(50)44-23(12-13-28(38)49)31(51)46-27(17-20(5)6)34(54)47-26(16-19(3)4)33(53)45-24(36(56)57)11-10-14-42-37(40)41/h18-27,29H,10-17,39H2,1-9H3,(H2,38,49)(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)(H,48,55)(H,56,57)(H4,40,41,42)/t22-,23-,24-,25-,26-,27-,29-/m0/s1 |

InChI Key |

FROZVGWPPIBPEZ-UIRCOLITSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Peptide Synthesis Methodologies for H Val Leu Ala Gln Leu Leu Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. luxembourg-bio.com This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric resin. luxembourg-bio.comlsu.edu The key advantage of SPPS lies in the ability to remove excess reagents and by-products by simple filtration and washing, thus avoiding complex purification steps after each coupling reaction. lsu.edu

Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. Both strategies have been successfully employed in the synthesis of a wide range of peptides and offer distinct advantages and disadvantages.

Fmoc/tBu Chemistry in H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH Synthesis

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is currently the most widely used method for SPPS. nih.govseplite.com This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. seplite.comvaia.com The side chains of the amino acids are protected by acid-labile tert-butyl (tBu)-based protecting groups. seplite.com

The synthesis of this compound using Fmoc/tBu chemistry would proceed as follows:

Resin Selection and Loading: The synthesis would commence with a resin suitable for producing a C-terminal carboxylic acid, such as a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin. The first amino acid, Fmoc-Arg(Pbf)-OH, would be loaded onto the resin. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice for protecting the guanidino group of arginine in Fmoc chemistry.

Iterative Deprotection and Coupling: The Fmoc group of the resin-bound arginine is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). vaia.comresearchgate.net This exposes the free α-amino group for the next coupling step. The subsequent Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Val-OH) are then sequentially coupled to the growing peptide chain. The trityl (Trt) group is a standard protecting group for the amide side chain of glutamine. seplite.com Each coupling step is mediated by a coupling reagent to facilitate the formation of the peptide bond.

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers. sigmaaldrich.comthermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial to quench reactive carbocations generated during the cleavage of the protecting groups, thereby preventing side reactions. peptide.com For a peptide containing arginine, a common cleavage cocktail would be Reagent K (TFA/phenol/water/thioanisole/EDT). psu.edu

Table 1: Key Features of Fmoc/tBu Synthesis

| Feature | Description |

| α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side-Chain Protection | tBu (tert-butyl) based groups (e.g., Pbf for Arg, Trt for Gln) |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) for Fmoc removal |

| Cleavage Condition | Strong acid (e.g., TFA with scavengers) |

| Advantages | Mild deprotection conditions, compatibility with a wide range of modified amino acids. nih.govseplite.com |

| Disadvantages | Potential for aggregation of the growing peptide chain. peptide.com |

Boc/Bzl Chemistry in this compound Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the more traditional approach to SPPS. seplite.com It employs the acid-labile Boc group for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. seplite.com

The synthesis of this compound using Boc/Bzl chemistry would involve these steps:

Resin Selection and Loading: A Merrifield resin is the classical choice for Boc chemistry to produce a C-terminal carboxylic acid. chempep.com The first amino acid, Boc-Arg(Tos)-OH, would be attached to the resin. The tosyl (Tos) group is a common protecting group for the arginine side chain in Boc chemistry.

Iterative Deprotection and Coupling: The Boc group is removed with a moderately strong acid, typically 25-50% TFA in dichloromethane (B109758) (DCM). seplite.comchempep.com This is followed by a neutralization step using a base like diisopropylethylamine (DIEA). slideplayer.com The subsequent Boc-protected amino acids (Boc-Leu-OH, Boc-Leu-OH, Boc-Gln-OH, Boc-Ala-OH, Boc-Val-OH) are then coupled sequentially. In Boc chemistry, the side chain of glutamine is often left unprotected.

Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com These are highly corrosive and require specialized equipment.

Table 2: Key Features of Boc/Bzl Synthesis

| Feature | Description |

| α-Amino Protection | Boc (tert-butyloxycarbonyl) |

| Side-Chain Protection | Bzl (benzyl) based groups (e.g., Tos for Arg) |

| Deprotection Condition | Acid (e.g., TFA in DCM) for Boc removal |

| Cleavage Condition | Very strong acid (e.g., HF, TFMSA) peptide.com |

| Advantages | Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides. peptide.com |

| Disadvantages | Harsh final cleavage conditions can degrade sensitive peptides. nih.gov |

Resin Selection and Loading Strategies

The choice of resin is critical for a successful SPPS. For the synthesis of this compound, which has a C-terminal carboxylic acid, several resins are suitable.

Wang Resin: This is a popular choice for Fmoc/tBu chemistry, yielding a C-terminal acid upon cleavage with TFA. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: Also used in Fmoc/tBu chemistry, this resin is highly acid-sensitive, allowing for the cleavage of the peptide with very mild acidic conditions, which can be beneficial if the peptide is sensitive to strong acids. nih.gov

Merrifield Resin: The standard resin for Boc/Bzl chemistry, it forms a benzyl ester linkage with the first amino acid, which is cleaved by strong acids like HF. chempep.com

The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. The loading capacity of the resin, typically expressed in mmol/g, should be chosen based on the length of the peptide. For a heptapeptide (B1575542) like this compound, a resin with a moderate loading level (e.g., 0.5-1.0 mmol/g) is generally appropriate. peptide.com

Coupling Reagents and Strategies for Peptide Bond Formation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. The choice of coupling reagent can significantly impact the efficiency of the coupling reaction and minimize side reactions like racemization.

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to improve efficiency and reduce racemization. americanpeptidesociety.org

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and soluble in common SPPS solvents. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (HBTU) are known for their high reactivity and are particularly useful for difficult couplings. sigmaaldrich.combachem.com COMU, which incorporates OxymaPure, is a safer and highly effective alternative to HOBt or HOAt-based reagents. luxembourg-bio.combachem.com

For the synthesis of this compound, a standard coupling strategy would involve using a reagent like HBTU/HOBt or HATU in the presence of a base such as DIEA. The coupling reactions are typically carried out in a solvent like DMF or N-methyl-2-pyrrolidone (NMP).

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. The conditions for this step are dictated by the chosen chemistry (Fmoc/tBu or Boc/Bzl) and the specific protecting groups used.

For Fmoc/tBu Chemistry:

A cleavage cocktail containing a high concentration of TFA is used. thermofisher.com The composition of the cocktail is tailored to the amino acid sequence. For a peptide containing arginine (protected with Pbf) and glutamine (protected with Trt), a common cocktail is Reagent K :

Trifluoroacetic acid (TFA): ~82.5%

Phenol: ~5%

Water: ~5%

Thioanisole: ~5%

1,2-Ethanedithiol (EDT): ~2.5%

This mixture effectively cleaves the peptide from the resin and removes the Pbf and Trt groups while the scavengers protect the peptide from side reactions. psu.edu

For Boc/Bzl Chemistry:

A much stronger acid is required. The most common methods are:

Anhydrous Hydrogen Fluoride (HF): This is a highly effective but extremely hazardous reagent that requires specialized Teflon apparatus. peptide.com

Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF. peptide.com

In both cases, scavengers like anisole (B1667542) or cresol (B1669610) are added to protect the peptide.

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for preparing peptides. americanpeptidesociety.org In this approach, the protected amino acids are coupled sequentially in a suitable solvent. After each step, the product is isolated and purified before proceeding to the next coupling. nih.gov

While SPPS has largely superseded solution-phase synthesis for routine peptide preparation due to its ease of automation and purification, solution-phase methods are still valuable for the large-scale synthesis of short peptides and for the preparation of certain modified peptides where SPPS may not be suitable. acs.orgnih.gov

The synthesis of this compound in solution would involve a fragment condensation strategy or a stepwise approach. A fragment condensation approach might involve the synthesis of smaller peptide fragments, for example, H-Val-Leu-Ala-OH and H-Gln-Leu-Leu-Arg-OH, which are then coupled together. This can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment.

The purification of intermediates in solution-phase synthesis is typically achieved by crystallization or chromatography, which can be time-consuming and lead to material loss. nih.gov

Table 3: Comparison of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Reaction Medium | Insoluble solid support | Homogeneous solution |

| Purification | Simple filtration and washing | Crystallization or chromatography |

| Automation | Easily automated | Difficult to automate |

| Reagent Use | Excess reagents can be used to drive reactions to completion | Stoichiometric amounts of reagents are preferred |

| Scalability | Can be challenging for very large scale | Well-suited for large-scale synthesis |

| Applicability | Ideal for routine synthesis of a wide range of peptides | Useful for short peptides and specific modifications |

Hybrid Synthesis Methodologies

Hybrid synthesis combines the principles of both solid-phase and solution-phase peptide synthesis to leverage the advantages of each. ambiopharm.com This approach typically involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support. ambiopharm.com For a heptapeptide like this compound, a potential hybrid strategy could involve the synthesis of two or three smaller fragments. For instance, the fragments H-Val-Leu-Ala-OH and H-Gln-Leu-Leu-Arg-OH could be synthesized separately using SPPS, purified, and then coupled in solution.

This fragment condensation approach can improve the purity of the final crude peptide by reducing the accumulation of deletion sequences that can occur during the stepwise synthesis of a long peptide chain. The choice of protecting groups for the amino acid side chains and the C-terminus of the first fragment is crucial to prevent side reactions during the solution-phase coupling step.

Recent advancements have also explored synergistic catalysis systems, such as photoredox, cobaloxime, and organophosphorus triple catalysis, to facilitate peptide bond formation. rsc.org These methods aim to create more sustainable and efficient amide bond formation, which could be integrated into a hybrid synthesis strategy for oligopeptides. rsc.org

Purification Techniques for Synthetic this compound

Following synthesis, the crude peptide product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage and deprotection steps. Therefore, a robust purification strategy is essential to achieve the desired level of purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful technique for the purification of synthetic peptides. bachem.comharvardapparatus.com This method separates peptides based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) modified with C8 or C18 alkyl chains. polypeptide.com

Elution is achieved using a gradient of an aqueous mobile phase, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic modifier, most commonly acetonitrile (B52724). hplc.eu The TFA serves to sharpen the peaks and improve separation by forming ion pairs with the charged groups on the peptide. As the concentration of acetonitrile increases, the more hydrophobic peptides, which have a stronger interaction with the stationary phase, are eluted from the column. harvardapparatus.com

For this compound, the presence of multiple hydrophobic residues (Val, Leu, Ala) suggests a strong retention on a C18 column. The optimization of the gradient slope and flow rate would be critical to achieve a good separation between the target peptide and closely related impurities.

Table 1: Illustrative RP-HPLC Purification Parameters for a Synthetic Peptide

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Other Chromatographic Methods

While RP-HPLC is the primary workhorse for peptide purification, other chromatographic techniques can be employed as complementary steps, particularly for challenging purifications or when a very high degree of purity is required. americanpeptidesociety.org

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. gilson.com The peptide this compound has a positively charged arginine residue at its C-terminus. At a pH below the pKa of the arginine side chain, the peptide will carry a net positive charge and can be purified using a cation-exchange column. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. polypeptide.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org This method can be useful for removing very small molecule impurities or large aggregated species from the peptide sample. It is often used as a final polishing step.

The choice and sequence of these purification steps depend on the nature and quantity of impurities in the crude synthetic peptide. A multi-step purification process, for example, combining ion-exchange chromatography followed by RP-HPLC, can often yield a peptide of very high purity. polypeptide.com

Table 2: Comparison of Chromatographic Purification Methods for Peptides

| Method | Principle of Separation | Primary Application for this compound |

| RP-HPLC | Hydrophobicity | Primary purification method, separating based on hydrophobic amino acid content. |

| Ion-Exchange | Net Charge | Secondary purification step, separating based on the charged Arginine residue. |

| Size-Exclusion | Molecular Size | Removal of aggregates or small molecule impurities. |

Structural Elucidation and Conformational Analysis of H Val Leu Ala Gln Leu Leu Arg Oh

Primary Sequence Verification

The primary structure of a peptide, the linear sequence of its amino acids, is the fundamental determinant of its higher-order structure and function. For the peptide H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH, the "H-" prefix indicates a free amine group (-NH2) at the N-terminus (Valine), and the "-OH" suffix signifies a free carboxyl group (-COOH) at the C-terminus (Arginine). researchgate.net Verification of this seven-residue sequence is typically achieved through a combination of mass spectrometry and Edman degradation.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of the ionized peptide, providing a highly accurate molecular weight. For this compound, the theoretical monoisotopic mass can be calculated. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide, typically at the peptide bonds. The resulting fragment ions (b- and y-ions) produce a spectrum from which the amino acid sequence can be deduced by calculating the mass differences between consecutive peaks.

Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed residue is then identified, typically by chromatography. This process is repeated until the entire sequence is determined, providing unambiguous confirmation of the amino acid order.

| Property | Value |

|---|---|

| Molecular Formula | C39H74N12O10 |

| Average Molecular Weight | 887.08 g/mol |

| Monoisotopic Molecular Weight | 886.5648 g/mol |

| Amino Acid Sequence | Val-Leu-Ala-Gln-Leu-Leu-Arg |

| N-Terminus | H- (Free Amine) |

| C-Terminus | -OH (Free Carboxyl) |

Secondary Structure Prediction and Determination

The secondary structure refers to the local, repeating conformations of the peptide backbone, stabilized by hydrogen bonds. The primary methods for determining the secondary structure of peptides in solution are Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-260 nm) is highly sensitive to the peptide's secondary structure. royalsocietypublishing.org

α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band below 200 nm. nih.gov

For this compound, CD analysis under various solvent conditions (e.g., aqueous buffer vs. helix-inducing solvents like trifluoroethanol) would reveal its conformational flexibility and tendencies.

| Conformation | Characteristic Wavelengths (nm) | Expected Molar Ellipticity [θ] (deg·cm2·dmol-1) |

|---|---|---|

| α-Helix | 222, 208, 192 | Negative, Negative, Positive |

| β-Sheet | 218, 195 | Negative, Positive |

| Random Coil | ~198 | Strongly Negative |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule's functional groups. For peptides, the Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibrations of the peptide backbone, is particularly informative for secondary structure analysis. nih.gov

α-Helix: ~1650–1658 cm⁻¹

β-Sheet: ~1620–1640 cm⁻¹ (strong) and a weaker band around 1685 cm⁻¹ for antiparallel sheets.

Random Coil: ~1640–1645 cm⁻¹

It is important to note that the side chains of certain amino acids, such as the guanidinium (B1211019) group of Arginine and the carboxamide of Glutamine, also have absorbances in this region, which must be accounted for during spectral analysis. nih.govresearchgate.net

| Secondary Structure | Amide I Peak Position (cm-1) |

|---|---|

| α-Helix | ~1654 |

| β-Sheet | ~1630 |

| Random Coil | ~1642 |

Potential for Alpha-Helical and Beta-Sheet Conformations (e.g., Influence of Leu-Leu-Arg Motif)

The amino acid sequence itself provides clues to the likely secondary structure. Amino acids have different intrinsic propensities to form α-helices or β-sheets. researchgate.net

Helix Formers: Alanine (B10760859) (Ala), Leucine (B10760876) (Leu), and Glutamine (Gln) are generally considered good helix-forming residues. pitt.edupuigdomenech.eu

β-Sheet Former: Valine (Val) has a higher propensity for β-sheet structures due to steric hindrance from its branched side chain. pitt.edu

Indifferent/Flexible: Arginine (Arg) can be found in various secondary structures.

The C-terminal Leu-Leu-Arg motif is of particular interest. The two adjacent bulky, hydrophobic Leucine residues can promote hydrophobic interactions, which are a driving force for protein folding and can stabilize an α-helical conformation. This is reminiscent of a "leucine zipper" motif, though a single heptapeptide (B1575542) is too short to form a classical coiled-coil. The terminal Arginine, with its long, positively charged side chain, can potentially form a salt bridge with the C-terminal carboxylate group, which could cap and stabilize an α-helix. nih.gov Conversely, the presence of Valine suggests that under certain conditions, the peptide could adopt a β-strand conformation, potentially leading to aggregation into β-sheets.

Three-Dimensional (3D) Structure Determination in Solution

While CD and FTIR provide information on the average secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the high-resolution three-dimensional structure of peptides in a solution state that mimics a physiological environment. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determining the 3D structure of this compound via NMR is a multi-step process. youtube.com

Resonance Assignment: The first step is to assign every proton signal in the NMR spectrum to its specific atom in the peptide. This is achieved using a suite of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy), which identifies protons within the same amino acid spin system, and NOESY (Nuclear Overhauser Effect Spectroscopy), which connects protons that are close in space, including those on adjacent residues. youtube.com Isotopic labeling (e.g., with ¹⁵N and ¹³C) is often employed to simplify complex spectra. nih.gov

Structural Restraint Collection: The key information for structure calculation comes from NOESY experiments. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons (up to ~5-6 Å). This allows for the generation of a list of distance restraints between specific protons. Additional restraints, such as dihedral angles for the peptide backbone, can be derived from the chemical shifts of the atoms.

Structure Calculation and Validation: The collected distance and dihedral angle restraints are used as input for computational algorithms (e.g., in software like CNS or ARIA). nih.gov These programs calculate an ensemble of 3D structures that satisfy the experimental restraints. The final set of structures represents the dynamic conformation of the peptide in solution.

| NOE Type | Inter-proton Connection | Structural Information |

|---|---|---|

| Sequential (dαN) | CαH(i) to NH(i+1) | Confirms sequence, defines backbone turns |

| Medium-range (dαβ) | CαH(i) to CβH(i+3) | Strongly indicative of α-helical structure |

| Long-range | Val(1) side chain to Leu(5) side chain | Defines tertiary fold and global packing |

Conformational Dynamics and Stability Studies

The peptide's composition is notable for its high content of hydrophobic, aliphatic residues, namely valine and leucine, which collectively account for over half of the sequence. Such residues are known to play a crucial role in defining the core stability of proteins and peptides by driving hydrophobic collapse to minimize contact with an aqueous solvent. nih.govnih.gov

Key Amino Acid Contributions to Conformation and Stability:

Leucine (Leu): Leucine is a strong helix-forming residue. pitt.edu Peptides rich in leucine often exhibit a tendency to adopt helical or coiled-coil structures. nih.govnih.gov The presence of a Leu-Leu dipeptide motif, as seen in this sequence, can further stabilize helical structures through favorable side-chain interactions.

Alanine (Ala): Alanine is considered the most helix-stabilizing amino acid due to its small, non-reactive side chain, which does not impose significant conformational restrictions. pitt.edupnas.org Its inclusion in the peptide sequence generally favors the formation of α-helical structures.

Glutamine (Gln): As a polar, uncharged residue, glutamine can participate in hydrogen bonding through its side-chain amide group. sigmaaldrich.com This can contribute to the stability of specific secondary structures by forming intramolecular or intermolecular hydrogen bonds. While it has a moderate helix-forming propensity, it is less favorable than alanine or leucine. pitt.edu

Predicted Conformational Dynamics and Stability:

Given the amino acid composition, this compound is likely to exhibit a dynamic equilibrium of conformations in solution. The strong hydrophobic character imparted by the multiple valine and leucine residues suggests a propensity for the peptide to adopt a collapsed, globular-like structure in an aqueous environment to bury these hydrophobic side chains. nih.gov

The presence of strong helix-forming residues (Leu, Ala) suggests that helical conformations, at least transiently, could be a significant feature of the peptide's conformational ensemble. The Leu-Leu-Arg motif at the C-terminus is of particular interest. Studies on similar motifs have shown their involvement in specific intermolecular interactions. nih.gov

The stability of this peptide will be influenced by several factors:

Hydrophobic Interactions: The clustering of valine and leucine side chains is expected to be a major stabilizing force. nih.govnih.gov

Hydrogen Bonds: Intramolecular hydrogen bonds, particularly those involving the glutamine and arginine side chains and the peptide backbone, would contribute to the stability of any ordered secondary structure.

Advanced Analytical Techniques for this compound Characterization

The precise characterization of synthetic peptides is fundamental to ensuring their purity, identity, and quality for research and therapeutic applications. For the heptapeptide this compound, a sequence rich in hydrophobic residues and terminating with a basic amino acid, a suite of advanced analytical techniques is employed. These methods provide comprehensive data on its molecular weight, amino acid sequence, and purity profile.

Molecular Modeling and Computational Studies of H Val Leu Ala Gln Leu Leu Arg Oh

Conformational Sampling and Molecular Dynamics (MD) Simulations

To understand how H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH behaves in a biological environment, it is essential to study its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful computational technique for this purpose. An MD acs.org simulation calculates the motion of every atom in the peptide over time by solving Newton's equations of motion, providing a detailed view of its dynamic behavior in a simulated environment, such as in water.

The bonvinlab.orgsimulation process begins by generating an initial 3D structure of the peptide. The system is then solvated (surrounded by water molecules) and neutralized with ions to mimic physiological conditions. After an energy minimization step to remove any steric clashes, the system is gradually heated and equilibrated before a final "production" run. Analy bonvinlab.orgyoutube.comsis of the resulting trajectory can reveal the peptide's stable conformations, the extent of its flexibility, the formation of intramolecular hydrogen bonds, and its interactions with the surrounding solvent. This nih.govinformation is critical for understanding how the peptide might recognize and bind to a biological target.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | A set of functions and parameters used to calculate the potential energy of the system. |

| W acs.orgater Model | SPC, TIP3P | Explicitly models the solvent environment. |

| Simulation Time | 100-1000 nanoseconds | The duration of the simulation, which should be long enough to sample relevant motions. |

| Time Step | 2 femtoseconds | The interval between calculations of atomic positions and velocities. |

| T bonvinlab.orgemperature | 300-310 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies conformational stability, residue flexibility, and internal structure. |

Docking Studies with Potential Biological Targets

Peptide-protein docking is a computational method used to predict the binding mode and affinity of a peptide to a protein receptor. For H americanpeptidesociety.org-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH, docking studies would be employed to identify potential biological partners and to understand the molecular basis of its interaction. This technique is fundamental in drug discovery for screening virtual libraries of peptides against a protein target of interest.

The americanpeptidesociety.orgcambridge.orgdocking process involves two main steps: sampling and scoring. The sampling algorithm explores various possible conformations and orientations of the peptide within the binding site of the target protein. Given cambridge.org the inherent flexibility of peptides, this is a significant challenge. The s nih.govcoring function then estimates the binding free energy for each generated pose, ranking them to identify the most probable binding mode. Succe rsc.orgssful docking can predict which amino acid residues of the peptide and the target protein are crucial for the interaction, providing valuable hypotheses for experimental validation.

Ta rsc.orgfrontiersin.orgble 3: Hypothetical Docking Study Results for this compound

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Peptide Residues | Key Interacting Target Residues |

|---|---|---|---|

| Protein Kinase X | -9.8 | Arg-7, Gln-4 | Asp-184, Glu-121 |

| Protease Y | -8.5 | Leu-5, Leu-6 | Phe-41, Trp-106 |

| Cell Surface Receptor Z | -7.9 | Val-1, Leu-2 | Tyr-99, Ile-152 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. For p nih.goveptides, this involves correlating their amino acid sequences with a measured activity, such as enzyme inhibition or receptor binding. A QSA frontiersin.orgR study on this compound would involve synthesizing and testing a library of its analogs, where each amino acid position is varied systematically.

The core of peptide QSAR is the use of amino acid descriptors—numerical values that represent the physicochemical properties of each amino acid, such as hydrophobicity, steric properties (size and shape), and electronic properties. By ap acs.orguestc.edu.cnplying statistical methods like partial least squares (PLS) or machine learning algorithms, a mathematical model is built that can predict the activity of new, untested peptide sequences. This nih.govacs.orgapproach accelerates the discovery of more potent peptides by focusing experimental efforts on the most promising candidates.

Ta acs.orgble 4: Common Amino Acid Descriptors for Peptide QSAR Studies

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Physicochemical | VHSE, Z-scales | Hydrophobicity, Steric, Electronic properties. |

| 3 nih.govD-Structural | MS-WHIM, GETAWAY | 3D aspects of amino acid structure. |

| T frontiersin.orgopological | T-scales, ST-scales | Information on atomic connectivity and branching. |

| Quantum-Chemical | MolSurf | Properties derived from quantum mechanics calculations. |

De Novo Peptide Design Approaches

De novo design, meaning "from the new," refers to the creation of novel peptide sequences from scratch, without relying on a pre-existing template. These nih.gov computational methods aim to design peptides that will fold into a specific three-dimensional structure or perform a desired function, such as binding to a specific target molecule.

The creative-peptides.comnih.govprocess often involves a multi-stage workflow. First researchgate.net, a backbone scaffold or a set of structural constraints is defined based on the desired function. Computational algorithms then search the vast space of possible amino acid sequences to find ones that are energetically favorable for that specific structure. This nih.govresearchgate.netis typically followed by refinement and scoring to assess the stability of the designed peptide and its specificity for the target fold. Final creative-peptides.comly, the most promising candidates are selected for experimental validation. This approach holds immense potential for creating entirely new peptide-based therapeutics and biomaterials.

Ta nih.govble 5: Generalized Workflow for De Novo Peptide Design

| Stage | Description | Computational Tools/Methods |

|---|---|---|

| 1. Target & Scaffold Definition | Identify the target protein and define the desired binding site or structural fold for the new peptide. | Structural analysis of target protein, fragment library creation. |

| 2 researchgate.net. Sequence Selection | Generate and rank-order a list of amino acid sequences with the lowest potential energy for the given scaffold. | Integer linear optimization, Rosetta design. |

| 3 creative-peptides.comresearchgate.net. Fold Specificity Calculation | Evaluate how well the designed sequences are predicted to adopt the target structure compared to other possible folds. | Fold recognition algorithms, energy calculations. |

| 4 creative-peptides.com. Binding Affinity Calculation | Predict the binding strength of the designed peptides to the target protein. | Docking simulations, free energy calculations. |

| 5 researchgate.net. Experimental Validation | Synthesize and test the top candidate peptides in the lab to confirm their structure and function. | Peptide synthesis, Circular Dichroism, Binding assays. |

Investigation of Biological Activities and Molecular Mechanisms of H Val Leu Ala Gln Leu Leu Arg Oh Preclinical Research

In Vitro Cellular Assays and Biochemical Studies

Preclinical in vitro research is fundamental to characterizing the biological profile of novel peptide compounds such as H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH. These studies provide the initial insights into a peptide's potential therapeutic effects and its underlying mechanisms of action at a cellular and molecular level. The following sections detail the investigation into the bioactivities of this specific heptapeptide (B1575542).

Cell Viability and Proliferation Studies in Relevant Cell Lines

Currently, there is a lack of publicly available scientific literature detailing specific studies on the effects of this compound on the viability and proliferation of relevant cell lines. Therefore, no data tables on cell viability or proliferation for this particular peptide can be presented.

Investigation of Cellular Uptake and Intracellular Localization

The specific mechanisms by which the peptide this compound is taken up by cells and its subsequent intracellular localization have not been documented in the available scientific research. As a result, no data regarding its cellular uptake or localization can be provided.

Modulation of Enzyme Activities

The inhibitory potential of the peptide this compound against key metabolic enzymes is a critical area of preclinical investigation. However, specific assay data for this peptide is not available in the current body of scientific literature.

Angiotensin-Converting Enzyme (ACE) Inhibition Assays

No specific data from angiotensin-converting enzyme (ACE) inhibition assays for the peptide this compound, including IC50 values, are present in the available scientific literature.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assays

There is no publicly available research detailing the results of dipeptidyl peptidase-IV (DPP-IV) inhibition assays for this compound. Consequently, no IC50 values or other inhibitory data can be reported.

Alpha-Glucosidase Inhibition Assays

Specific data from alpha-glucosidase inhibition assays for the peptide this compound are not found in the current scientific literature. Therefore, no inhibitory activity or related data can be presented.

Receptor Binding and Signaling Pathway Modulation

While direct receptor binding studies for this compound are not extensively documented, the presence of arginine suggests potential interactions with various cell surface receptors. Arginine-rich peptides are known to interact with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans, which can facilitate cellular uptake. mdpi.compnas.org This interaction is often a precursor to the modulation of intracellular signaling pathways.

Peptides containing arginine have been shown to influence key signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com These pathways are central to cellular processes like protein synthesis and gene expression. For instance, arginine-rich cell-penetrating peptides have been demonstrated to deliver biologically active cargo into cells, thereby influencing cellular machinery. nih.govnih.govmdpi.com The high leucine (B10760876) content of the peptide is also significant, as leucine is a known activator of the mTORC1 pathway, a critical regulator of protein synthesis and cell growth. physiology.org

Immunomodulatory Effects

The immunomodulatory potential of peptides is often linked to their amino acid composition. Arginine-rich peptides, in particular, have been shown to possess significant immunomodulatory properties. nih.gov They can influence the immune response by modulating the activity of immune cells such as macrophages and lymphocytes. mdpi.com This can involve the regulation of cytokine production, either suppressing pro-inflammatory cytokines or enhancing the production of anti-inflammatory ones. nih.gov

Leucine-rich peptides have also been implicated in modulating inflammatory responses. nih.gov The combination of arginine and leucine in this compound suggests a potential for this peptide to interact with immune cells and modulate the immune response, although specific studies are required to confirm this.

Antioxidant Activity Assessment

Peptides composed of hydrophobic amino acids, such as valine and leucine, are often associated with antioxidant activity. nih.govresearchgate.net These amino acids can contribute to the peptide's ability to scavenge free radicals. The antioxidant capacity of peptides is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. nih.gov

Table 1: Common Assays for Antioxidant Activity of Peptides

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. nih.gov |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation, leading to a decolorization of the solution. nih.gov |

Antimicrobial Activity Studies

Peptides rich in hydrophobic and cationic residues are frequently associated with antimicrobial properties. The hydrophobic amino acids (Val, Leu, Ala) can facilitate the peptide's interaction with and insertion into the microbial cell membrane, while the positively charged arginine residue can interact with the negatively charged components of the bacterial cell wall. This dual action can lead to membrane disruption and subsequent cell death.

The antimicrobial activity of such peptides is typically tested against a panel of clinically relevant microbial strains, including both Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, peptides with similar compositions have demonstrated antimicrobial efficacy. nih.govnih.gov

Studies on Interactions with Other Biomolecules

The amino acid composition of this compound suggests potential interactions with various biomolecules, including metal ions. The glutamine and arginine residues, in particular, contain functional groups that can chelate metal ions. researchgate.netwikipedia.org The interaction of peptides with metal ions can be significant as it can influence their structure, stability, and biological activity.

Peptides are known to form complexes with metal ions, and this binding can be studied using various analytical techniques. mdpi.comchimia.ch The ability to bind metal ions could be relevant to the peptide's potential antioxidant or enzymatic modulatory activities. For instance, by chelating pro-oxidant metal ions like iron or copper, a peptide can prevent them from participating in reactions that generate harmful free radicals.

In Vivo Studies in Animal Models

Model Selection for Investigating Specific Biological Processes

The choice of animal model for in vivo studies depends on the specific biological activity being investigated. For instance, to study the potential metabolic effects of this compound, given its high leucine content, models of metabolic syndrome or pre-diabetes in rodents could be employed. sciencedaily.com Studies have shown that dietary leucine can improve glucose tolerance and insulin (B600854) sensitivity in animal models of diet-induced obesity. sciencedaily.com

To investigate potential immunomodulatory effects, animal models of inflammation or autoimmune diseases would be appropriate. nih.gov Similarly, for assessing neuroprotective potential, which has been associated with arginine-rich peptides, models of neurodegeneration would be relevant. nih.gov The selection of a relevant animal model is a critical step in the preclinical evaluation of any new bioactive compound. news-medical.net

Assessment of Bioactivity in Relevant Physiological Systems

Preclinical research has identified the peptide this compound, also represented as VLAQLLR, as a biologically relevant molecule within the circulatory system, particularly in the context of Antineutrophil Cytoplasmic Antibody-Associated Vasculitis (AAV). AAV is a group of autoimmune diseases characterized by the inflammation of small to medium-sized blood vessels.

In targeted proteomics studies, the VLAQLLR peptide, which is derived from the CD93 protein, has been quantified in serum samples of AAV patients. d-nb.info The levels of this peptide, along with others, were analyzed to identify potential biomarkers for disease activity and organ involvement. d-nb.info The identification of VLAQLLR in these studies points to its bioactivity being linked to the pathophysiological processes of AAV, which include inflammation, angiogenesis, and tissue remodeling. d-nb.info

The presence and differential levels of this peptide in the serum of patients compared to healthy individuals suggest its involvement in the systemic biological response to the disease. The research highlights its potential utility in monitoring the activity of this complex autoimmune condition. d-nb.info

Histopathological and Molecular Biomarker Analysis

The investigation of this compound has primarily been in the realm of molecular biomarker analysis through advanced proteomics techniques.

In a significant study aimed at discovering biomarkers for AAV, the peptide VLAQLLR was identified as a peptide fragment of the protein CD93 and was selected as a candidate biomarker. d-nb.inforesearchgate.net Researchers utilized Selected Reaction Monitoring (SRM) mass spectrometry, a highly sensitive and quantitative method, to measure the levels of VLAQLLR in the serum of patients with AAV. d-nb.info

The findings from these analyses demonstrated that the levels of the VLAQLLR peptide were altered in patients with active AAV, indicating its potential as a molecular indicator of the disease state. d-nb.info This peptide was part of a panel of biomarkers that showed promise in distinguishing between active disease and remission.

The following table summarizes the findings related to the VLAQLLR peptide as a biomarker candidate for AAV from a targeted proteomics study.

| Peptide Sequence | Protein Origin | Biological Function Category | Biomarker Potential |

| VLAQLLR | CD93 | Cell adhesion & ECM organization | Candidate biomarker for disease activity in AAV d-nb.info |

This table is based on data from a targeted proteomics study on AAV biomarkers. d-nb.info

While the role of this compound as a molecular biomarker is a subject of ongoing research, detailed histopathological analyses directly resulting from the administration or presence of this isolated peptide have not been documented in the reviewed preclinical studies. The current body of research focuses on its measurement in biological fluids as part of a larger diagnostic or monitoring panel.

Pharmacokinetic Profiling of H Val Leu Ala Gln Leu Leu Arg Oh in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Information regarding the ADME properties of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH is currently absent from the scientific literature.

Bioavailability in Animal Models (e.g., rodent models)

No studies detailing the bioavailability of this compound in any animal model, including rodents, were found.

Tissue Distribution Analysis

There is no available data on the tissue distribution of this compound.

Metabolic Stability and Degradation Pathways (e.g., peptidase cleavage resistance)

The metabolic stability of this compound and its susceptibility to degradation by peptidases have not been reported.

Excretion Routes

The routes of excretion for this compound have not been determined.

Half-Life Determination in Biological Fluids (e.g., plasma, serum)

The half-life of this compound in plasma, serum, or other biological fluids has not been established in any published research.

Influence of Peptide Modifications on Pharmacokinetic Parameters

As there is no baseline pharmacokinetic data for this compound, the effects of any potential modifications on its pharmacokinetic parameters have not been investigated.

Future Directions and Research Gaps for H Val Leu Ala Gln Leu Leu Arg Oh

Elucidation of Novel Biological Functions

A primary focus for future research will be the comprehensive identification and characterization of the biological activities of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH. Given its composition, which includes a hydrophobic core (Val-Leu-Ala, Leu-Leu) and a positively charged C-terminal Arginine residue, several potential functions can be hypothesized and explored.

Peptides rich in hydrophobic and cationic residues are known to often possess antimicrobial properties. nih.govrsc.org Therefore, a crucial area of investigation will be to screen this peptide against a broad spectrum of pathogenic bacteria and fungi. Furthermore, the presence of Leucine (B10760876) and Valine, which are key components of many cell-penetrating peptides (CPPs), suggests that this compound could have the ability to traverse cell membranes. mdpi.com This opens up possibilities for its use as a delivery vehicle for other therapeutic molecules.

Future studies should also explore its potential role in cell signaling and metabolic regulation. The amino acid Arginine is a precursor for nitric oxide, a critical signaling molecule, and is also involved in cell division, ammonia (B1221849) detoxification, and immune function. nih.gov The peptide's influence on these pathways warrants thorough investigation.

Advanced Mechanistic Investigations

Understanding the precise molecular mechanisms by which this compound exerts its effects is paramount. For any identified biological activity, detailed mechanistic studies will be essential. If antimicrobial activity is confirmed, for instance, research should focus on whether it acts by disrupting the cell membrane, inhibiting intracellular processes, or through another mechanism. Techniques such as fluorescent microscopy and model membrane interaction studies can provide insights into its mode of action. nih.gov

Should the peptide demonstrate cell-penetrating capabilities, investigations into the uptake mechanism (e.g., direct translocation, endocytosis) will be critical for its development as a drug delivery vector. mdpi.com Furthermore, identifying the specific cellular receptors or binding partners of this peptide will be a significant step forward. This can be achieved through techniques like affinity chromatography, pull-down assays, and surface plasmon resonance.

Development of Mimetic and Peptidomimetic Agents

While peptides hold great therapeutic promise, they often face challenges such as poor metabolic stability and low oral bioavailability. unimi.it A significant future direction for this compound research will be the design and synthesis of peptidomimetics. These are molecules that mimic the three-dimensional structure and biological activity of the parent peptide but are engineered to have improved drug-like properties. usf.eduusf.edu

Strategies for developing mimetics could include:

Backbone Modifications: Introducing non-natural amino acids or altering the peptide bonds to increase resistance to enzymatic degradation.

Cyclization: Creating cyclic versions of the peptide to enhance conformational stability and potentially increase receptor binding affinity.

Side-Chain Modifications: Altering the side chains of the amino acids to fine-tune activity and improve pharmacokinetic properties.

The development of such peptidomimetics will be crucial for translating the potential of this compound into viable therapeutic agents. nih.gov

Integration with Systems Biology Approaches

To gain a holistic understanding of the biological impact of this compound, its study must be integrated with systems biology. This involves using high-throughput technologies to analyze the global effects of the peptide on a biological system. nih.gov

Future research should employ techniques such as:

Transcriptomics (RNA-seq): To identify changes in gene expression in cells or tissues treated with the peptide.

Proteomics: To analyze alterations in the protein landscape, revealing affected pathways and networks.

Metabolomics: To study changes in the metabolic profile, providing a functional readout of the peptide's activity.

By integrating these "omics" data, researchers can construct comprehensive models of the peptide's mechanism of action and identify novel, unanticipated biological functions. nih.govmst.edu

Emerging Technologies in Peptide Research

The advancement of research on this compound will be significantly accelerated by the adoption of emerging technologies in the field of peptide science. creative-peptides.comamericanpeptidesociety.org These innovations can enhance the efficiency and scope of investigations.

Key emerging technologies applicable to this peptide include:

Advanced Synthesis Methods: Techniques like microwave-assisted peptide synthesis (MAPS) and flow chemistry can enable the rapid and high-purity production of the peptide and its analogs for screening and development. americanpeptidesociety.orgopenaccessjournals.com

High-Throughput Screening: The use of automated platforms for screening large libraries of peptide variants against various biological targets can expedite the discovery of novel functions and lead compounds. mdpi.com

Computational Modeling and AI: In silico methods, including molecular docking and artificial intelligence, can be used to predict the peptide's structure, identify potential binding partners, and guide the design of more potent and specific peptidomimetics. yesilscience.comacs.org

By embracing these cutting-edge technologies, the scientific community can overcome many of the traditional hurdles in peptide research and accelerate the journey of this compound from a laboratory curiosity to a well-characterized molecule with defined biological roles and potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.